molecular formula C26H23ClN4O2S B14098099 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B14098099
M. Wt: 491.0 g/mol
InChI Key: KSWOMEVXPIXIMH-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a quinazolinone core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with a sulfurizing agent such as Lawesson’s reagent.

    Attachment of the 2-Chlorobenzyl Group: This step involves the alkylation of the quinazolinone core with 2-chlorobenzyl chloride under basic conditions.

    Formation of the Piperazine Moiety: The final step involves the acylation of the piperazine ring with the quinazolinone intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorobenzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins.

    Material Science: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to modulate the activity of specific proteins. The piperazine moiety may enhance its binding affinity and specificity, while the thioxo group can participate in redox reactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the piperazine moiety, which may result in different biological activity.

    7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the chlorobenzyl group, potentially affecting its binding properties.

Uniqueness

3-(2-chlorobenzyl)-7-(4-phenylpiperazine-1-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the piperazine and chlorobenzyl groups enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C26H23ClN4O2S/c27-22-9-5-4-6-19(22)17-31-25(33)21-11-10-18(16-23(21)28-26(31)34)24(32)30-14-12-29(13-15-30)20-7-2-1-3-8-20/h1-11,16H,12-15,17H2,(H,28,34)

InChI Key

KSWOMEVXPIXIMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl

Origin of Product

United States

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